molecular formula C12H14N4O B12923066 5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one CAS No. 61595-48-0

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12923066
CAS No.: 61595-48-0
M. Wt: 230.27 g/mol
InChI Key: OBCIORZAJPDWTR-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is of interest due to its unique structure, which includes both amino and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-phenylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the dimethylamino group.

    5-Amino-2-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.

    2,4-Diamino-6-phenylpyrimidine: Similar structure but with an additional amino group.

Uniqueness

5-Amino-2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one is unique due to the presence of both amino and dimethylamino groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61595-48-0

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-amino-2-(dimethylamino)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14N4O/c1-16(2)12-14-10(9(13)11(17)15-12)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H,14,15,17)

InChI Key

OBCIORZAJPDWTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=O)N1)N)C2=CC=CC=C2

Origin of Product

United States

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